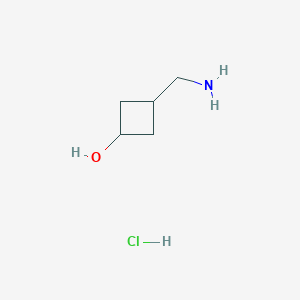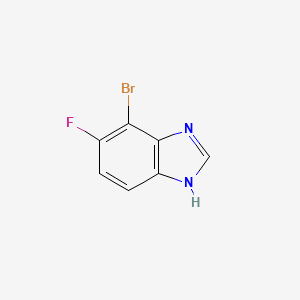![molecular formula C11H12BrNO3 B1376178 2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid CAS No. 1482137-44-9](/img/structure/B1376178.png)
2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid
Overview
Description
“2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid” is a chemical compound with the molecular formula C11H12BrNO3 . It has a molecular weight of 286.13 . The IUPAC name for this compound is [(5-bromo-2-methylbenzoyl)(methyl)amino]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12BrNO3/c1-7-3-4-8(12)5-9(7)11(16)13(2)6-10(14)15/h3-5H,6H2,1-2H3,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point of 93.5-94.5 °C and a predicted boiling point of 344.7±27.0 °C .Scientific Research Applications
Bromination and Vilsmeier–Haack Formylation Reactions
- The compound has potential applications in chemical reactions like bromination and Vilsmeier–Haack formylation, as demonstrated in the study of other similar compounds (Drewry & Scrowston, 1969).
Synthesis of Heterocyclic Systems
- It may be utilized in the synthesis of complex heterocyclic systems, akin to the processes described for related compounds (Ackrell et al., 1980).
Analytical Toxicology
- In analytical toxicology, similar bromo-derivatives are studied for understanding metabolic pathways in organisms, although this specific compound's role in such processes requires further investigation (Kanamori et al., 2002).
Antiprotozoal Agents Development
- Derivatives of this compound may be synthesized for potential use as antiprotozoal agents, as seen in related research (Ismail et al., 2004).
Synthesis and Anticancer Activity
- There is potential for synthesizing and exploring the anticancer activity of this compound, similar to its structural analogs (Liu Ying-xiang, 2007).
Novel Synthesis Approaches
- This compound could be synthesized using novel methods like microwave-assisted synthesis, as in the synthesis of other complex molecules (Mallakpour & Taghavi, 2008).
Safety And Hazards
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-[(5-bromo-2-methylbenzoyl)-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-7-3-4-8(12)5-9(7)11(16)13(2)6-10(14)15/h3-5H,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKPNPSGHFJRBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)N(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



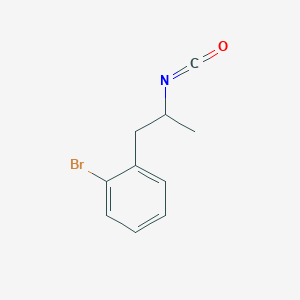
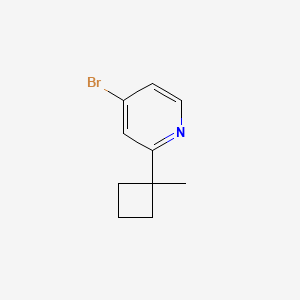

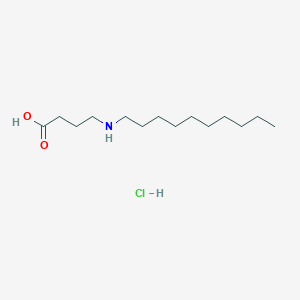

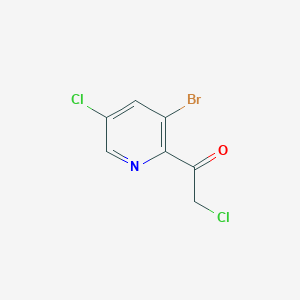
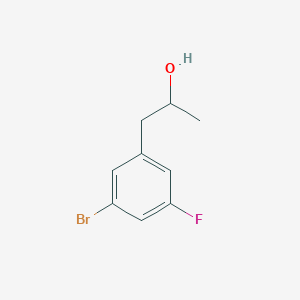
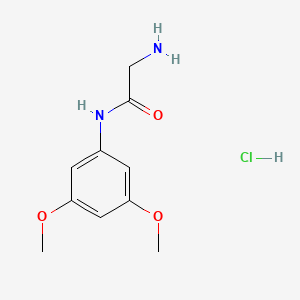
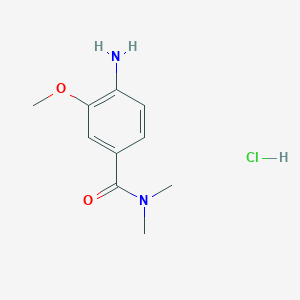

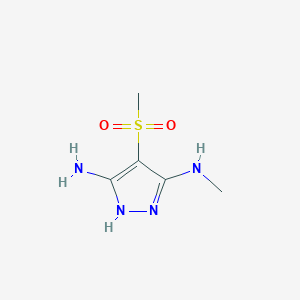
![6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1376116.png)
